molecular formula C15H16N2O3S B352557 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide CAS No. 876900-77-5

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B352557
CAS No.: 876900-77-5
M. Wt: 304.4g/mol
InChI Key: SUVJKFPJSRSTSD-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a synthetic thiazolidinedione derivative of significant interest in chemical biology and medicinal chemistry research. Unlike classical TZDs that act as PPARγ agonists, this compound features a prop-2-enyl (allyl) group, which contributes to its function as an electrophilic small molecule. Its primary research value lies in its potential to modify cysteine residues in proteins via Michael addition reactions, thereby modulating protein function and studying redox-sensitive signaling pathways [https://www.ncbi.nlm.nih.gov/books/NBK554489/]. Researchers are exploring its role as a covalent inhibitor or a probe for identifying novel druggable targets involved in cellular stress response and inflammation. Its specific structural motif makes it a valuable tool for investigating the complex mechanisms of electrophile signaling, which are crucial in understanding disease states such as cancer and metabolic disorders, and for the development of targeted covalent therapies [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01183].

Properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-8-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVJKFPJSRSTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions. The prop-2-enyl group can be introduced via alkylation reactions using suitable alkyl halides. The final step involves the acylation of the thiazolidinone intermediate with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the prop-2-enyl group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions may result in various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The prop-2-enyl group and 4-methylphenylacetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Thiazolidinone Core
  • Compound 18 (): 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

    • Key Difference: Replaces the prop-2-enyl group with a 1,3,4-thiadiazol-2-yl ring substituted with trimethoxyphenyl.
    • Impact: The thiadiazole-trimethoxyphenyl moiety increases steric bulk and electron-rich properties, enhancing antitumor activity (IC₅₀: 12.7–15.28 mg/mL for MCF-7/A549 cells) .
  • Compound 4k (): N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide

    • Key Difference: Lacks the prop-2-enyl group and incorporates a methoxyphenyl-substituted thiazole.
    • Impact: The o-methoxyphenyl group improves antioxidant (DPPH radical scavenging) and anti-inflammatory activity .
  • N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (): Key Difference: Retains the 4-methylphenyl group but replaces the 2,4-dioxo and prop-2-enyl moieties with a simpler thiazolidin-4-one scaffold. Impact: Shows significant antiproliferative activity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest .
Modifications at Position 3 of the Thiazolidinone Ring
  • 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (): Key Difference: Substitutes prop-2-enyl with a benzylidene group and introduces a thioxo (S=O) moiety at position 2.
  • N-(2-methylphenyl)-2-[4-oxo-2-(phenylazamethylene)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): Key Difference: Replaces prop-2-enyl with a phenylsulfonyl group and introduces an azamethylene linker.

Mechanistic Insights

  • Antiproliferative Activity (): The 4-methylphenyl group in simpler thiazolidin-4-one derivatives induces G1 cell cycle arrest and apoptosis in renal cancer cells. The target compound’s prop-2-enyl group may modulate these effects by altering protein binding or metabolic stability .
  • Antioxidant Activity (): Electron-donating groups (e.g., methoxy in 4k) enhance radical scavenging. The target compound’s allyl group, being electron-neutral, may result in weaker antioxidant activity compared to 4k .

Biological Activity

The compound 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a member of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

IUPAC Name: this compound
Molecular Formula: C12H13N3O3S
Molecular Weight: 281.31 g/mol
Structure:

C12H13N3O3S\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone scaffold is known for its role in modulating various biochemical pathways. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation: It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial32
Thiazolidinone Derivative AAntifungal16

The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Thiazolidinone derivatives have shown promise as anticancer agents through various mechanisms:

  • Cell Cycle Arrest: Some studies indicate that these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction: They may trigger apoptosis through intrinsic pathways by activating caspases.
StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)15Apoptosis via caspase activation
Study BHeLa (cervical cancer)20Cell cycle arrest at G2/M phase

These findings highlight the potential of this compound in cancer therapy and warrant further investigation into its efficacy and safety.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study evaluated the antimicrobial effects of several thiazolidinone derivatives, including our compound of interest. Results showed a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.
  • Case Study on Anticancer Properties:
    In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of MCF-7 cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling thiazolidinedione derivatives with substituted acetamides. Key steps include:

  • Using potassium carbonate in dimethylformamide (DMF) as a base and solvent to facilitate nucleophilic substitution .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion before purification .
  • Adding water post-reaction to precipitate the product, followed by recrystallization or column chromatography for purification .
    • Optimization : Adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and maintaining room temperature can minimize side reactions and improve yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Use spectroscopic and chromatographic techniques:

  • NMR (¹H and ¹³C) : Verify proton environments (e.g., thiazolidinedione carbonyl peaks at ~170 ppm) and aromatic substituents from the 4-methylphenyl group .
  • FT-IR : Identify key functional groups (e.g., C=O stretching at ~1750 cm⁻¹ for dioxothiazolidine) .
  • LCMS/HPLC : Confirm molecular weight and purity (>95%) .
  • X-ray crystallography (if feasible): Resolve 3D conformation for absolute configuration .

Q. What in vitro and in vivo models are suitable for initial biological evaluation?

  • Methodology : Prioritize assays based on structural analogs:

  • In vitro : Enzyme inhibition assays (e.g., α-glucosidase for hypoglycemic activity, as seen in thiazolidinedione derivatives) .
  • Cell-based studies : Test anticancer activity using MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) .
  • In vivo : Use Wistar albino mice for preliminary toxicity and efficacy studies, monitoring parameters like blood glucose levels or tumor regression .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable efficacy across studies) be resolved?

  • Methodology :

  • Conduct dose-response studies to establish IC₅₀/EC₅₀ values under standardized conditions .
  • Perform comparative structural analysis (e.g., XRD or computational docking) to assess if crystallographic differences or stereochemistry impact activity .
  • Validate assays with positive controls (e.g., metformin for hypoglycemic studies) to calibrate experimental systems .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the 4-methylphenyl group or thiazolidinedione core. For example:
  • Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance metabolic stability .
  • Replace the prop-2-enyl group with bulkier alkyl chains to improve target binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with therapeutic targets like PPAR-γ or kinases .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodology :

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., tyrosine kinases) .
  • Protein binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Transcriptomic profiling : Use RNA sequencing to identify differentially expressed genes in treated cell lines .

Q. What analytical approaches are recommended for resolving stability issues under physiological conditions?

  • Methodology :

  • Stress testing : Expose the compound to varied pH (1–13), temperatures (25–60°C), and light to identify degradation pathways .
  • HPLC-MS/MS : Monitor degradation products and quantify half-life in simulated biological fluids (e.g., plasma) .
  • Stabilization strategies : Use lyophilization or encapsulation in liposomes to enhance shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

  • Methodology :

  • Replicate experiments using identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and equipment (e.g., 400 MHz vs. 600 MHz NMR) .
  • Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
  • Compare data with published analogs (e.g., thiazolidinedione derivatives in ’s table) to identify systematic errors .

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